molecular formula C21H26N6O2 B5538309 2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

Katalognummer B5538309
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: RHZROXDIBQMTQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound falls within a class of chemicals that have been the focus of extensive research due to their complex molecular structures and potential pharmacological activities. While specific studies on this compound are scarce, research on similar compounds provides valuable insights into the methods of synthesis, molecular structure analysis, and the evaluation of their properties.

Synthesis Analysis

The synthesis of compounds similar to "2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol" often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For example, the sequential three-component synthesis technique is an efficient method for synthesizing piperazine derivatives, involving domino reactions such as the aza-Wittig reaction followed by heterocyclisation (Fang, Z., Fang, D., & Cheng, Q., 2012).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those related to the compound , often features chair conformations for the piperazine rings and specific orientations for substituents to achieve desired biological activities. For instance, studies on crystal structures reveal that active compounds can display specific molecular conformations crucial for their anti-malarial activity (Cunico, W., et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic addition, cyclization, and others, to yield compounds with significant biological activities. The Dieckmann cyclization route, for example, is used to form piperazine-2,5-diones, showcasing the versatility of these compounds in chemical synthesis (Larrivée, C., & Clive, D., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are critical for their application in various fields. Crystallography studies help in understanding the intermolecular interactions and stability of these compounds under different conditions (Al-Abdullah, E., et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific reactions, are essential for the practical application of these compounds. Research into the synthesis and reactivity of piperazine derivatives provides insights into their potential uses in medicinal chemistry and material science (Jiang, W., et al., 2005).

Wissenschaftliche Forschungsanwendungen

Dieckmann Cyclization Applications

Research by Aboussafy and Clive (2012) explores the application of Dieckmann cyclization in forming piperazine-2,5-diones, a process relevant to the synthesis of compounds structurally related to 2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol. This synthetic route involves the activation of terminal methylene groups adjacent to nitrogen, closing onto the carbonyl group of a phenyl carbamate unit. The methodology underscores the compound's utility in synthesizing cyclic structures via standard acylation and oxidation processes, starting from β-(alkylamino)alcohol and similar precursors (Aboussafy & Clive, 2012).

Antipsychotic Profile Modifications

Norman, Minick, and Rigdon (1996) investigate the impact of linking bridge modifications on the antipsychotic profile of phthalimide and isoindolinone derivatives, which are structurally related to the compound of interest. The study evaluates these derivatives' in vitro and in vivo abilities to antagonize dopamine and serotonin receptors, offering insights into how structural changes affect biological activity. Such research could inform the development of new antipsychotic agents with improved efficacy and selectivity (Norman, Minick, & Rigdon, 1996).

Anti-malarial Activity

Cunico, Gomes, Harrison, Moreth, Wardell, and Wardell (2009) detail the crystal structures and biological activity of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, highlighting their potential as anti-malarial agents. This research emphasizes the importance of specific substituents and structural conformations in generating anti-malarial activity, providing a foundation for further exploration of similar compounds in treating malaria (Cunico et al., 2009).

PPARpan Agonist Synthesis

Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, and Wisowaty (2006) describe the efficient synthesis of a potent PPARpan agonist, showcasing a seven-step synthesis process that includes a highly regioselective carbon-sulfur bond formation. The study's findings contribute to the understanding of synthesizing complex molecules for therapeutic purposes, highlighting the compound's role in drug discovery and development (Guo et al., 2006).

Carbon Dioxide Capture

Freeman, Davis, and Rochelle (2010) explore the degradation of aqueous piperazine in carbon dioxide capture, highlighting piperazine's resistance to thermal degradation and oxidation, making it a novel solvent for CO2 capture. This research underscores the compound's potential application in environmental technologies aimed at reducing greenhouse gas emissions (Freeman, Davis, & Rochelle, 2010).

Eigenschaften

IUPAC Name

[4-(3-hydroxy-3-methylbutyl)phenyl]-[4-(7H-purin-6-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-21(2,29)8-7-15-3-5-16(6-4-15)20(28)27-11-9-26(10-12-27)19-17-18(23-13-22-17)24-14-25-19/h3-6,13-14,29H,7-12H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZROXDIBQMTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.